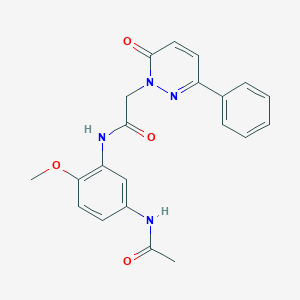

N-(5-acetamido-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c1-14(26)22-16-8-10-19(29-2)18(12-16)23-20(27)13-25-21(28)11-9-17(24-25)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJKKKLQDGBHRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure

The chemical structure of this compound can be described by its molecular formula and specific functional groups. The presence of an acetamido group and a pyridazine moiety suggests potential interactions with various biological targets.

Molecular Formula

The molecular formula for this compound is CHNO, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Anticancer Properties

Research indicates that compounds with structural similarities to this compound may exhibit anticancer properties. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have shown significant activity against various cancer cell lines, including breast and lung cancer cells. These compounds often target the cyclooxygenase (COX) pathways, which are implicated in tumorigenesis .

The proposed mechanism of action for this compound involves inhibition of COX enzymes, particularly COX-2, which is overexpressed in many tumors. In silico docking studies have demonstrated favorable binding affinities for COX-2 receptors, suggesting that the compound could effectively inhibit inflammatory pathways associated with cancer progression .

Analgesic Activity

This compound has also been investigated for its analgesic properties. Studies have shown that similar acetamido derivatives exhibit significant anti-nociceptive effects in animal models. For example, a study reported a reduction in pain responses by up to 75% compared to control groups when administered at specific doses .

Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of COX enzymes | |

| Analgesic | Reduction in pain responses | |

| Anti-inflammatory | Decreased inflammation markers |

Case Study 1: Analgesic Efficacy

In a controlled study involving rodents, the analgesic efficacy of this compound was evaluated using the acetic acid-induced writhing test. The compound demonstrated a dose-dependent reduction in writhing responses, indicating significant analgesic potential compared to standard analgesics like acetaminophen .

Case Study 2: Antitumor Activity

Another study explored the antitumor effects of related compounds on human breast cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation through COX inhibition and subsequent modulation of inflammatory pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

(a) Chloro vs. Acetamido Substituents

N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide ():

- Dual methoxy groups (2- and 4-positions) increase steric hindrance and electron-donating effects, which may alter binding affinity compared to the target compound’s single acetamido group.

- Molecular weight (399.8 g/mol) is comparable, but the chloro substituent may reduce solubility relative to the acetamido group .

(b) Azepane Sulfonyl and Dichloro Modifications

- N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide (): The azepane sulfonyl group enhances polarity and solubility via sulfonamide and cyclic amine functionalities.

Pyridazinone Core Modifications

(a) Anti-Inflammatory Pyridazinones

- N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-4-phenylpyridazin-1(6H)-yl]acetamide (): Bromine at the 4-position enhances molecular weight and van der Waals interactions.

(b) Dipeptide-Linked Derivatives

- Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)acetamide]alkanoates (): Alkyl ester groups improve bioavailability but may undergo hydrolysis in vivo. The p-tolyl group (methyl-substituted phenyl) increases hydrophobicity compared to the unsubstituted phenyl in the target compound .

Pharmacological and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.